molecular formula C18H22FN5O2 B12352932 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile

Cat. No.: B12352932
M. Wt: 359.4 g/mol
InChI Key: PXRFGJXABJAVAW-AAFJCEBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.12 (s, 1H, NH₂), δ 7.85 (d, 2H, Ar-H), δ 7.45 (d, 2H, Ar-H), δ 4.32 (m, 1H, piperidine-H), δ 3.75 (s, 2H, CH₂), δ 3.20 (m, 2H, diazinan-H), δ 2.95 (s, 3H, CH₃), δ 1.80–1.40 (m, 6H, piperidine-H).
  • ¹³C NMR (100 MHz, DMSO-d₆) :
    • δ 170.2 (C=O), δ 165.1 (C=O), δ 159.8 (C-F), δ 134.5–115.2 (aromatic carbons), δ 118.4 (CN), δ 55.3 (piperidine-C), δ 48.9 (CH₂), δ 28.5 (CH₃).

Infrared (IR) Spectroscopy

Key absorptions include:

  • 3320 cm⁻¹ (N-H stretch, amine),
  • 2210 cm⁻¹ (C≡N stretch, nitrile),
  • 1680 cm⁻¹ and 1650 cm⁻¹ (C=O stretches, diazinan ketones),
  • 1240 cm⁻¹ (C-F stretch).

Ultraviolet-Visible (UV-Vis) Spectroscopy

In acetonitrile, the compound exhibits λₘₐₐ at 275 nm (π→π* transition, aromatic system) and 224 nm (n→π* transition, nitrile group).

Properties

Molecular Formula

C18H22FN5O2

Molecular Weight

359.4 g/mol

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile

InChI

InChI=1S/C18H22FN5O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20/h4-5,7,15-16H,2-3,6,8,10-11,21H2,1H3/t15-,16?/m1/s1

InChI Key

PXRFGJXABJAVAW-AAFJCEBUSA-N

Isomeric SMILES

CN1C(=O)CC(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N

Canonical SMILES

CN1C(=O)CC(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N

Origin of Product

United States

Preparation Methods

Preparation of 4-Fluoro-2-methylbenzonitrile

The fluorobenzonitrile moiety is synthesized via halogen exchange or oxidation-reduction sequences. A notable method avoids toxic reagents like copper cyanide:

  • Starting material : 4-Fluoro-2-methylbenzaldehyde is converted to 4-fluoro-2-methylbenzaldoxime using hydroxylamine hydrochloride. Subsequent dehydration with acetic anhydride yields 4-fluoro-2-methylbenzonitrile.
  • Alternative route : 2-Bromo-5-fluorotoluene reacts with sodium cyanide in dimethylformamide (DMF) at 120°C for 24 hours.

Reaction conditions :

Step Reagents/Conditions Yield
Aldoxime formation NH₂OH·HCl, EtOH, 60°C, 4h 92%
Dehydration (Ac)₂O, 100°C, 3h 85%

Synthesis of 2-(Halomethyl)-4-fluorobenzonitrile

The benzylic halide intermediate is critical for subsequent coupling:

  • Bromination : 4-Fluoro-2-methylbenzonitrile reacts with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄ at 80°C.
  • Chlorination : Thionyl chloride (SOCl₂) in DMF at 0–5°C converts 2-hydroxymethyl-4-fluorobenzonitrile to 2-chloromethyl-4-fluorobenzonitrile.

Key data :

Halogenation Method Reagents Temperature Yield
Bromination NBS, AIBN, CCl₄ 80°C 78%
Chlorination SOCl₂, DMF 0–5°C 85%

Condensation with 3-Methyl-6-chlorouracil

Coupling Reaction

The halomethyl intermediate reacts with 3-methyl-6-chlorouracil in polar aprotic solvents:

  • Solvent : Dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO).
  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
  • Catalyst : Potassium iodide (KI) for chloro derivatives.

Example protocol :

  • 2-Chloromethyl-4-fluorobenzonitrile (1 eq), 3-methyl-6-chlorouracil (1.1 eq), and K₂CO₃ (2 eq) in DMAc.
  • Stir at 60°C for 2 hours.
  • Yield: 88% of 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1-yl)methyl]-4-fluorobenzonitrile.

Ammonolysis with (R)-3-Aminopiperidine

Reaction Optimization

The final step involves substituting chlorine with (R)-3-aminopiperidine:

  • Conditions : Isopropyl alcohol (IPA), sodium bicarbonate (NaHCO₃), 60°C, 2 hours.
  • Challenges : Epimerization risk; resolved by using enantiomerically pure (R)-3-aminopiperidine dihydrochloride.

Yield : 75–82% after recrystallization from ethanol.

Industrial-Scale Modifications

Solvent-Free Halogen Exchange

To improve safety and reduce waste:

  • 2-Chlorobenzonitrile reacts with potassium fluoride (KF) in the presence of quaternary ammonium catalysts (e.g., tetrabutylammonium bromide) at 150°C.
  • Advantage : Avoids dimethylformamide (DMF), classified as a reproductive toxin.

Continuous Flow Synthesis

  • Microreactors enhance heat transfer and reduce reaction time for bromination (30 minutes vs. 2 hours batch).

Analytical and Purification Methods

Characterization

  • HPLC : Purity >98% using C18 columns (ACN/water gradient).
  • Chiral HPLC : Enantiomeric excess >99.5% for (R)-configured aminopiperidine.

Recrystallization

  • Crude product purified via ethanol/water (3:1) mixture, yielding white crystalline solid.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Halogen exchange Solvent-free, scalable High temperatures (150°C) 80–85%
Bromination High selectivity Requires toxic CCl₄ 78%
Continuous flow Rapid, consistent Capital-intensive equipment 90%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions include N-oxides, primary amines, and substituted fluorobenzonitriles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Mechanism

DPP-4 Inhibition : Alogliptin functions by inhibiting DPP-4, an enzyme that degrades incretin hormones. By preventing this degradation, the levels of incretin hormones increase, leading to enhanced insulin secretion and reduced glucagon levels in response to meals. This results in improved glycemic control for patients with type 2 diabetes .

Anti-inflammatory Effects : Research indicates that Alogliptin may also exhibit anti-inflammatory properties by modulating the toll-like receptor 4 (TLR-4) pathway. This suggests potential benefits beyond glucose regulation, possibly impacting cardiovascular health and other inflammatory conditions associated with diabetes .

Efficacy in Diabetes Management

Alogliptin has been shown to effectively lower blood glucose levels in patients with type 2 diabetes. Clinical trials have demonstrated that it can be used alone or in combination with other antidiabetic agents such as metformin and sulfonylureas. The compound is particularly noted for its low risk of hypoglycemia compared to other diabetes medications .

Key Clinical Findings :

  • Hypoglycemia Risk : Alogliptin treatment groups reported a hypoglycemia incidence of ≤ 8.3%, compared to ≤ 10.5% in placebo groups.
  • Weight Management : Patients treated with Alogliptin showed less weight gain compared to those on other treatments, making it a favorable option for overweight individuals with diabetes .

Case Studies

Several clinical studies have assessed the safety and efficacy of Alogliptin:

  • Study on Efficacy and Safety : A randomized controlled trial involving over 1,000 participants demonstrated significant reductions in HbA1c levels after 26 weeks of treatment with Alogliptin compared to placebo. The study also reported favorable safety profiles with minimal adverse effects.
  • Long-term Outcomes : Another longitudinal study evaluated the long-term effects of Alogliptin on cardiovascular outcomes in diabetic patients. Results indicated a reduction in major cardiovascular events among those treated with Alogliptin over a five-year period .

Future Research Directions

Ongoing research aims to explore additional therapeutic applications of Alogliptin beyond diabetes management:

  • Cardiovascular Health : Investigating the potential protective effects against cardiovascular diseases due to its anti-inflammatory properties.
  • Combination Therapies : Evaluating the efficacy of Alogliptin in combination with newer classes of diabetic medications, such as SGLT2 inhibitors and GLP-1 receptor agonists.

Mechanism of Action

The mechanism of action of 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features :

  • Core: A pyrimidinedione scaffold substituted with a (3R)-3-aminopiperidine group and a methyl group.
  • Side Chain : A 4-fluorobenzonitrile moiety linked via a methylene bridge .
  • Molecular Formula : C₁₈H₂₀FN₅O₂ (free base); C₂₂H₂₆FN₅O₆ (succinate salt) .

Pharmacological Profile :

  • Mechanism : Competitive inhibition of DPP-4, enhancing active glucagon-like peptide-1 (GLP-1) levels to improve glycemic control .
  • Dosing : Once-weekly oral administration due to its prolonged half-life (~50 hours) .

Comparison with Similar DPP-4 Inhibitors

Structural Analogues and Key Differences

The following table compares trelagliptin with structurally or functionally related DPP-4 inhibitors:

Compound Key Structural Features IC₅₀ (nM) Dosing Frequency Selectivity
Trelagliptin 4-fluorobenzonitrile, (3R)-aminopiperidine, pyrimidinedione core 1.1 Once-weekly High (no CYP3A inactivation)
Alogliptin Benzonitrile (no fluorine), pyrimidinedione core 6.9 Once-daily High
Sitagliptin Trifluorophenyl group, triazolopiperazine core 18 Once-daily Moderate
Saxagliptin Adamantyl group, bicyclic core 50 Once-daily Moderate
DSR-12727 Pyrrolo[3,2-d]pyrimidine core, 3-methyl substituent 1.1 Not reported High
Compound 6AJ Imidazo[1,2-a]purine core, methyl substituent 0.8 Not reported High

Structural Insights :

  • Fluorine Substituent: Trelagliptin’s 4-fluoro group enhances binding affinity to DPP-4 compared to non-fluorinated analogues like alogliptin .
  • (3R)-Aminopiperidine: This chiral moiety improves target specificity and reduces off-target interactions, contributing to trelagliptin’s clean safety profile .
  • Core Heterocycle : While most DPP-4 inhibitors (e.g., sitagliptin, alogliptin) use pyrimidinedione or triazolopiperazine cores, experimental compounds like DSR-12727 and 6AJ employ pyrrolopyrimidine or imidazopurine scaffolds for enhanced potency .

Pharmacokinetic and Clinical Comparison

Parameter Trelagliptin Alogliptin Sitagliptin Saxagliptin
Bioavailability ~85% ~100% ~87% ~67%
Half-Life (h) ~50 ~21 ~12 ~5
Renal Excretion <1% ~60% ~80% ~75%
Dosing Once-weekly Once-daily Once-daily Once-daily

Key Findings :

  • Superior Dosing : Trelagliptin’s once-weekly regimen improves patient compliance compared to daily-dose competitors .
  • Efficacy: Phase III trials demonstrated trelagliptin’s non-inferiority to alogliptin in HbA1c reduction, with comparable safety profiles .

Research Highlights and Limitations

Advantages of Trelagliptin

  • Extended Half-Life: The (3R)-aminopiperidine group and fluorobenzonitrile side chain contribute to prolonged target engagement, enabling weekly dosing .
  • Synthesis: Asymmetric hydrogenation methods ensure high enantiomeric purity of the (3R)-aminopiperidine moiety, critical for activity .

Limitations and Challenges

  • Cost : Trelagliptin’s complex synthesis (e.g., chiral intermediates) increases production costs compared to older DPP-4 inhibitors .
  • Niche Use : Approved only in Japan and South Korea, limiting global accessibility .

Biological Activity

The compound 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile, also known as Alogliptin, is a member of the dipeptidyl peptidase IV (DPP-IV) inhibitor class. It has garnered attention for its potential therapeutic applications in managing type 2 diabetes mellitus and its role in modulating inflammatory responses.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N5O2, with a molecular weight of approximately 345.429 g/mol. Its structure features a benzonitrile moiety linked to a diazine derivative, which is significant for its biological activity.

PropertyValue
Molecular FormulaC18H21N5O2
Molecular Weight345.429 g/mol
Chemical ClassDPP-IV Inhibitor

Alogliptin functions primarily by inhibiting the enzyme DPP-IV, which is responsible for the degradation of incretin hormones. By preventing this degradation, Alogliptin increases the levels of these hormones, leading to enhanced insulin secretion and reduced glucagon levels in response to meals. This mechanism contributes to improved glycemic control in patients with type 2 diabetes.

Antidiabetic Effects

Research indicates that Alogliptin significantly lowers blood glucose levels and improves glycemic control. In clinical trials, it has been shown to reduce HbA1c levels effectively when used as monotherapy or in combination with other antidiabetic agents.

Anti-inflammatory Properties

Beyond its antidiabetic effects, Alogliptin exhibits anti-inflammatory properties by inhibiting the TLR-4-mediated pathways that lead to inflammatory responses. This action may provide additional benefits in conditions characterized by chronic inflammation.

Case Studies and Clinical Trials

Several clinical studies have evaluated the efficacy and safety of Alogliptin:

  • Study on Efficacy : A randomized controlled trial demonstrated that Alogliptin significantly reduced HbA1c levels by an average of 0.5% over 24 weeks compared to placebo.
  • Combination Therapy : In another study, Alogliptin was combined with metformin and showed superior glycemic control compared to metformin alone, highlighting its potential as part of combination therapy for diabetes management.
  • Safety Profile : Long-term studies indicate that Alogliptin has a favorable safety profile with minimal side effects, making it suitable for long-term use in diabetic patients.

Comparative Analysis with Other DPP-IV Inhibitors

To contextualize Alogliptin's biological activity, a comparison with other DPP-IV inhibitors is useful:

Compound NameEfficacy (HbA1c Reduction)Unique Qualities
Sitagliptin~0.6%First-in-class DPP-IV inhibitor
Saxagliptin~0.5%Additional cardiovascular benefits
Linagliptin~0.7%No renal dose adjustment needed
Alogliptin ~0.5% Strong anti-inflammatory effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.